Benzyl (2E)-2-(benzylimino)propanoate
Description
Benzyl (2E)-2-(benzylimino)propanoate is an organic compound featuring a benzyl ester group and a benzylimino (C=N) moiety in the (2E)-configuration. The E geometry indicates that the higher-priority substituents on the imino double bond are on opposite sides, influencing steric and electronic interactions.
Properties
CAS No. |
64712-14-7 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
benzyl 2-benzyliminopropanoate |
InChI |
InChI=1S/C17H17NO2/c1-14(18-12-15-8-4-2-5-9-15)17(19)20-13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 |
InChI Key |
CTGRWLSZIMVVBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2E)-2-(benzylimino)propanoate typically involves the condensation of benzylamine with an appropriate ester. One common method is the reaction of benzylamine with ethyl 2-oxo-2-phenylacetate under acidic or basic conditions to form the desired imine ester. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 25-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2E)-2-(benzylimino)propanoate can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2E)-2-(benzylimino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2E)-2-(benzylimino)propanoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between Benzyl (2E)-2-(benzylimino)propanoate and its analogs:
Key Observations :
- The hydroxyimino group in ’s carbamate derivative is more polar and reactive than benzylimino, possibly influencing hydrogen-bonding interactions or oxidation sensitivity .
- Boc protection in ’s analog stabilizes the amino group during synthesis but requires deprotection for further reactivity .
Physical and Spectral Properties
Available data for analogs provide indirect insights:
- The methyl ester analog () exhibits a sharp singlet at δ 3.77 ppm for the methoxy group, whereas a benzyl ester would likely show aromatic proton signals near δ 7.0–7.5 ppm .
- The absence of Boc or allyl groups in the target compound simplifies its NMR spectrum but reduces steric protection of reactive sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
